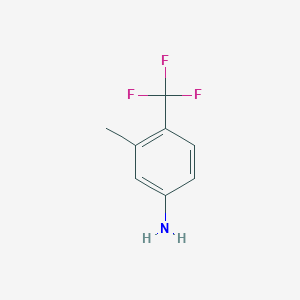

3-Methyl-4-(trifluoromethyl)aniline

Descripción

Significance of Trifluoromethylation in Modern Organic Synthesis and Applied Chemistry

The trifluoromethyl (-CF3) group is one of the most important substituents in modern medicinal chemistry and drug design. mdpi.comhovione.com Its incorporation into organic molecules is a key strategy for enhancing a compound's biological and physicochemical properties. scilit.com The high bond strength of the carbon-fluorine bond contributes to increased metabolic stability, a crucial factor for drug candidates. beijingyuji.com The trifluoromethyl group is highly lipophilic, which can improve a compound's permeability through cell membranes and, consequently, its bioavailability. beijingyuji.com

Furthermore, the strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of an aromatic ring, influencing its reactivity and interaction with biological targets. mdpi.com It is often used as a bioisostere for other groups, like a methyl or chloro group, to fine-tune the steric and electronic profile of a lead compound or to protect a reactive site from metabolic oxidation. wikipedia.org The widespread use of trifluoromethylated compounds is evidenced by the numerous pharmaceuticals and agrochemicals that contain this moiety. beijingyuji.comwikipedia.org

Historical Perspective on Research into Substituted Anilines and Trifluoromethylated Analogues

The study of anilines, a vast family of aromatic amines, has been a cornerstone of organic chemistry since its discovery in 1826. albany.edu Initially pivotal in the development of the synthetic dye industry, the applications of aniline (B41778) and its derivatives have expanded to include the synthesis of polymers, rubber processing chemicals, agricultural chemicals, and pharmaceuticals. albany.eduscispace.com The systematic study of substituted anilines, particularly concerning the electronic effects of different substituents on their reactivity and properties, has a long history. afit.edu

The introduction of fluorine into organic molecules, and specifically the development of methods for trifluoromethylation, gained significant momentum in the mid-20th century. wikipedia.org The realization of the unique properties conferred by the trifluoromethyl group spurred intensive research into the synthesis and application of trifluoromethylated anilines. These compounds have become essential intermediates, enabling the creation of complex molecules with tailored properties for various applications. beijingyuji.com The ongoing research in this area continues to focus on developing more efficient and selective methods for the synthesis of these valuable chemical building blocks. beijingyuji.com

| Property | Value |

| IUPAC Name | 3-methyl-4-(trifluoromethyl)aniline |

| Molecular Formula | C8H8F3N |

| Molecular Weight | 175.15 g/mol |

| CAS Number | 106877-31-0 |

| Physical Form | Liquid |

| Purity | 95% |

Structure

2D Structure

Propiedades

IUPAC Name |

3-methyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMVUFIFISNHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-31-0 | |

| Record name | 3-methyl-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 3 Methyl 4 Trifluoromethyl Aniline Reactivity

Elucidation of Fundamental Reaction Mechanisms

The chemical behavior of 3-Methyl-4-(trifluoromethyl)aniline is characterized by several key reaction pathways, including oxidation of the amino group, reduction of a nitro precursor, and electrophilic substitution on the aromatic ring.

Oxidation Pathways Leading to Nitro and Nitroso Derivatives

The oxidation of anilines can yield a range of products, including nitroso and nitro compounds. The specific outcome is often dependent on the oxidant used and the reaction conditions. The oxidation of substituted anilines can proceed through the formation of a nitroso intermediate, which can be further oxidized to the corresponding nitro derivative. mdpi.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. smolecule.com

The mechanism for the oxidation of anilines often involves the initial formation of a radical cation. thieme-connect.com This can be followed by a hydrogen atom transfer (HAT) from the amino group. nih.govacs.org For instance, studies on aniline (B41778) oxidation with hydrogen peroxide catalyzed by molybdenum complexes show the selective formation of nitroso compounds. researchgate.net In some cases, the reaction temperature is a critical factor in determining selectivity; higher temperatures may favor the formation of nitroarenes, while nitroso derivatives might be preferentially formed at room temperature. mdpi.com The reaction can proceed through the formation of hydroxylamine (B1172632), which is then converted to the nitroso derivative and subsequently to the nitroarene. mdpi.com

| Oxidant/Catalyst | Intermediate Species | Final Product(s) | Reference(s) |

| Potassium Permanganate | Nitroso derivative | Nitro derivative | smolecule.com |

| Chromium Trioxide | Nitroso derivative | Nitro derivative | smolecule.com |

| Hydrogen Peroxide/Molybdenum Catalyst | Nitroso derivative | Nitroso or Nitro derivative | researchgate.net |

| Peroxybenzoic Acid | Nitroso derivative | Nitroso derivative | rsc.org |

Reduction Mechanisms of Aromatic Nitro Groups to Amino Functionalities

The synthesis of this compound often involves the reduction of the corresponding nitro compound, 4-nitro-3-methylbenzotrifluoride. This reduction is a fundamental transformation in organic synthesis for the preparation of primary amines from nitroarenes. sioc-journal.cn Catalytic hydrogenation is a widely used, efficient, and environmentally friendly method for this purpose. sioc-journal.cn

The process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. smolecule.com The catalytic hydrogenation of aromatic nitro compounds proceeds through several intermediates, including nitroso and hydroxylamine species. google.com The accumulation of these intermediates, particularly hydroxylamines, can sometimes be a practical issue, but additives can be used to prevent this. google.com The reaction is generally highly chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functional groups, including trifluoromethyl groups. acs.org Alternative reduction methods include the use of iron powder with acetic acid or zinc with hydrochloric acid.

| Reducing System | Key Features | Reference(s) |

| Catalytic Hydrogenation (e.g., Pd/C, Raney-Ni) | High efficiency, atom economy, environmentally friendly. | smolecule.comsioc-journal.cn |

| Iron/Acetic Acid | Stoichiometric metal reductant. | |

| Zinc/Hydrochloric Acid | Stoichiometric metal reductant. | |

| Ammonium Formate/Palladium on Carbon | Catalytic transfer hydrogenation. | mdpi.com |

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a key reaction for introducing new functional groups onto the benzene ring of this compound. smolecule.com The regioselectivity of this reaction is dictated by the directing effects of the existing substituents: the amino, methyl, and trifluoromethyl groups. wikipedia.org

The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. wikipedia.orglkouniv.ac.in The methyl group is a weakly activating group and also an ortho-, para-director, primarily through an inductive effect. minia.edu.eglibretexts.org In contrast, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. minia.edu.egwikipedia.orgvaia.com

In this compound, the powerful ortho-, para-directing influence of the amino group dominates. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The position ortho to the amino group (and meta to the trifluoromethyl group) is the most likely site for substitution. Halogenation, for example, can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst. smolecule.com Studies on the bromination of meta-substituted anilines have shown that the regioselectivity can be influenced by the solvent polarity. thieme-connect.com

Electronic and Steric Effects on Molecular Reactivity

The reactivity and regioselectivity of this compound are a direct consequence of the electronic and steric properties of its substituents.

Influence of the Trifluoromethyl Group as an Electron-Withdrawing Moiety on Electronic Properties and Reactivity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.comontosight.ai This strong inductive effect (-I) significantly influences the electronic properties and reactivity of the molecule. ontosight.airesearchgate.net

The electron-withdrawing nature of the -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. vaia.commasterorganicchemistry.com This deactivation arises from the reduction of electron density in the π-system of the ring. wikipedia.org Furthermore, the -CF3 group decreases the basicity of the aniline's amino group by withdrawing electron density from the nitrogen atom, making the lone pair less available for protonation. ontosight.ai This effect is also observed in other trifluoromethyl-substituted anilines. vulcanchem.com

| Property | Influence of the Trifluoromethyl Group | Reference(s) |

| Reactivity in EAS | Deactivating | vaia.commasterorganicchemistry.com |

| Basicity of Amino Group | Decreased | ontosight.ai |

| Directing Effect in EAS | Meta-directing (outweighed by -NH2) | minia.edu.egwikipedia.orgvaia.com |

Steric Hindrance and Regioselectivity Attributed to the Methyl Group

The methyl (-CH3) group, while electronically activating, also exerts a steric effect that can influence the regioselectivity of reactions. Steric hindrance can affect the accessibility of certain positions on the aromatic ring to incoming reagents. fiveable.me

In electrophilic aromatic substitution reactions, the methyl group can sterically hinder the positions ortho to it. ncl.res.in In the case of this compound, the positions ortho to the strongly activating amino group are the primary targets for electrophiles. One of these ortho positions is also adjacent to the methyl group. While the electronic directing effect of the amino group is dominant, the steric bulk of the methyl group, in conjunction with that of the incoming electrophile, can influence the ratio of substitution at the two available ortho positions. rsc.org Generally, bulky groups tend to favor substitution at the less sterically hindered para position relative to themselves. ulisboa.pt However, in this molecule, the para position relative to the amino group is already occupied by the trifluoromethyl group. Therefore, substitution will occur at the ortho positions, with the relative amounts potentially influenced by the steric hindrance from the adjacent methyl group.

Impact of Substituent Effects on Aniline Nitrogen Reactivity

The reactivity of the nitrogen atom in aniline derivatives is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. In this compound, the interplay of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups dictates the nucleophilicity and basicity of the amino (-NH₂) group.

The trifluoromethyl group is a potent electron-withdrawing group, primarily through its strong inductive effect. nih.govvulcanchem.com This effect reduces the electron density on the benzene ring and, consequently, on the nitrogen atom of the amino group. researchgate.net The decreased electron density at the nitrogen atom leads to a reduction in its basicity and nucleophilicity compared to unsubstituted aniline. afit.eduresearchgate.net Studies on similar trifluoromethylated anilines have shown that the presence of the -CF₃ group makes the compound less reactive towards electrophilic substitution than aniline. researchgate.netlibretexts.org

Steric effects also play a crucial role. The methyl group, being in the ortho position relative to the amino group, can introduce steric hindrance. fiveable.meacs.org This steric bulk can impede the approach of electrophiles to the nitrogen atom, thereby affecting its reactivity in certain reactions. rsc.orgvedantu.com The degree of this steric hindrance can influence the regioselectivity of reactions involving the aniline nitrogen. vedantu.com

| Substituent | Position | Electronic Effect | Impact on Nitrogen Reactivity |

| Trifluoromethyl (-CF₃) | 4- (para) | Strong electron-withdrawing (inductive) nih.govvulcanchem.com | Decreases electron density, reduces basicity and nucleophilicity researchgate.netafit.eduresearchgate.net |

| Methyl (-CH₃) | 3- (meta) | Electron-donating (inductive) libretexts.org | Increases electron density, partially counteracts -CF₃ effect |

| Methyl (-CH₃) | 3- (meta) | Steric Hindrance fiveable.meacs.org | May sterically hinder the approach of reactants to the nitrogen atom rsc.orgvedantu.com |

Catalytic Role and Mechanism of Action in Organic Transformations (e.g., Lowering Activation Energy)

While this compound is primarily known as a synthetic intermediate, its structural features, particularly the trifluoromethyl group, can influence the energetic landscape of reactions in which it or its derivatives participate. The trifluoromethyl group is known to affect the electronic properties of molecules, which can, in turn, enhance reactivity in certain chemical processes by lowering the activation energy.

Furthermore, in reactions where the aniline derivative itself undergoes a transformation, the substituents play a direct role in the reaction mechanism and energetics. For example, in nucleophilic aromatic substitution (SNAr) reactions involving related compounds, the trifluoromethyl group has been shown to stabilize negatively charged intermediates through dipole interactions, which can lower the activation energy of the reaction. smolecule.com Specifically, in Suzuki-Miyaura coupling reactions, the -CF₃ group has been found to lower the activation energy by 18–22 kJ/mol. smolecule.com

| Reaction Type | Role of -CF₃ Group | Effect on Activation Energy |

| Suzuki-Miyaura Coupling | Stabilization of negatively charged intermediates | Lowered by 18–22 kJ/mol smolecule.com |

| Nucleophilic Aromatic Substitution (SNAr) | Stabilization of intermediates via dipole interactions | Lowering of activation barrier smolecule.com |

Radical Mechanism Studies in C-H Functionalization Processes

The involvement of this compound and its derivatives in radical C-H functionalization processes is an area of growing interest. The trifluoromethyl group can significantly influence the stability and reactivity of radical intermediates.

Recent studies have shown that frustrated radical pairs (FRPs), generated from species like N-oxoammonium acceptors, can be used for the regioselective functionalization of C(sp³)-H bonds. nih.gov While not directly studying this compound, this research highlights the potential for radical-based C-H activation. The electronic nature of substituents on the aromatic ring can influence the properties of any resulting radical species.

In the context of aniline derivatives, reactions involving methyl radicals have been studied, showing that H-abstraction from the -NH₂ group can compete with addition to the aromatic ring. nih.gov The presence of a trifluoromethyl group would be expected to influence the energetics of these competing pathways. The trifluoromethyl radical (•CF₃) is known to be more electrophilic than the methyl radical (•CH₃), and this property can dictate its reactivity in addition reactions. rsc.org

Mechanistic studies on the trifluoromethylation of anilines with electrophilic trifluoromethylating reagents have suggested the involvement of radical intermediates. cas.cn Although some results refute a radical chain process, the possibility of single electron transfer (SET) mechanisms leading to the formation of radical cations and trifluoromethyl radicals remains a topic of investigation. cas.cn These radical species can then participate in C-H functionalization or other bond-forming reactions.

| Radical Species | Precursor/Generation Method | Role in C-H Functionalization |

| Frustrated Radical Pairs (FRPs) | Disilazide donors and N-oxoammonium acceptors nih.gov | Cleavage of unactivated C-H bonds nih.gov |

| Aniline Radical Cation | Single Electron Transfer (SET) from aniline derivative cas.cn | Intermediate in functionalization reactions |

| Trifluoromethyl Radical (•CF₃) | Decomposition of electrophilic trifluoromethylating reagents cas.cn | Addition to aromatic rings or other unsaturated systems |

Nucleophilic Reactions of Aromatic Trifluoromethyl Compounds

The trifluoromethyl group on an aromatic ring is generally considered stable due to the strength of the carbon-fluorine bonds. acs.org However, under certain conditions, aromatic trifluoromethyl compounds can undergo nucleophilic reactions. acs.orgacs.org The reactivity of the trifluoromethyl group is highly dependent on the electronic environment of the aromatic ring. acs.org

When the aromatic ring is activated by other electron-withdrawing groups, the trifluoromethyl group can become susceptible to nucleophilic attack. acs.org Several mechanisms can be envisioned for the reaction of trifluoromethyl-substituted aromatic compounds with nucleophiles, including SNAr-type mechanisms where the trifluoromethyl group or another leaving group is displaced. acs.org

In the case of this compound, the presence of the amino group, which is electron-donating by resonance, generally disfavors nucleophilic aromatic substitution on the ring. However, the trifluoromethyl group itself can be the site of reaction. For example, reactions with strong nucleophiles might lead to the transformation of the -CF₃ group.

Research has shown that the trifluoromethyl group can be transformed into other functional groups. For instance, methods have been developed for the selective transformation of the C-F bonds in aromatic trifluoromethyl groups under mild conditions. tcichemicals.com These transformations often involve the generation of reactive intermediates that can then be trapped by nucleophiles.

Furthermore, the trifluoromethyl group can influence the regioselectivity of nucleophilic attack on the aromatic ring if a suitable leaving group is present. The strong electron-withdrawing nature of the -CF₃ group activates the positions ortho and para to it for nucleophilic aromatic substitution. chemsociety.org.ng In this compound, this would activate the positions adjacent to the trifluoromethyl group.

| Reaction Type | Conditions | Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Presence of strong electron-withdrawing groups and a good leaving group acs.org | Displacement of the leaving group by a nucleophile |

| Transformation of the -CF₃ group | Reaction with strong nucleophiles or specific reagents tcichemicals.com | Conversion of the -CF₃ group to other functional groups |

| Regioselective Nucleophilic Attack | Activation by the -CF₃ group chemsociety.org.ng | Nucleophilic attack at positions ortho and para to the -CF₃ group |

Advanced Research Applications of 3 Methyl 4 Trifluoromethyl Aniline and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

In the realm of pharmaceutical development, aniline (B41778) derivatives are foundational building blocks for the synthesis of a wide array of therapeutic agents. The value of the 3-Methyl-4-(trifluoromethyl)aniline scaffold lies in the influential role of the trifluoromethyl (-CF3) group, which is intentionally incorporated into molecules to enhance their drug-like properties.

Design and Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients

While trifluoromethylanilines are crucial starting materials for many active pharmaceutical ingredients (APIs), research and manufacturing have prominently featured isomers of this compound as key precursors for major drugs. For instance, its isomer, 4-Methyl-3-(trifluoromethyl)aniline, is a documented intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), and Avacopan, a drug for ANCA-associated vasculitis. Another critical intermediate for Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which itself is a complex aniline derivative.

Although direct use as a simple precursor for a major marketed drug is less documented for this compound compared to its isomers, its structural motif is valuable. More complex derivatives, such as 5-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)-3-methyl-4-(trifluoromethyl)aniline, have been utilized as starting materials in the synthesis of investigational compounds, including potential inhibitors of the KRas protein, a key target in cancer therapy. google.com This demonstrates its application as a foundational building block for creating highly substituted, biologically active molecules.

| Intermediate Compound | Role / Application | Associated Drug / Target |

|---|---|---|

| 4-Methyl-3-(trifluoromethyl)aniline | Key Precursor | Nilotinib, Avacopan |

| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Key Intermediate | Nilotinib |

| 5-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)-3-methyl-4-(trifluoromethyl)aniline | Starting Material for Investigational Compounds | KRas Inhibitors |

Modulation of Biological Activity through Strategic Trifluoromethylation

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to modulate the biological activity of a lead compound. This group imparts unique properties that can significantly improve a drug candidate's profile.

The trifluoromethyl group is known to increase the lipophilicity of a molecule, a property that influences its ability to cross biological membranes and interact with molecular targets. The Hansch π parameter, a measure of lipophilicity, for a -CF3 group is +0.88, indicating its contribution to making a compound more lipid-soluble. This enhanced lipophilicity can improve absorption and distribution within the body.

Furthermore, the carbon-fluorine bond is exceptionally strong, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. This inherent strength makes the trifluoromethyl group highly resistant to metabolic breakdown, particularly by cytochrome P450 enzymes in the liver. By blocking sites of metabolic oxidation, trifluoromethylation can prolong the half-life of a drug, increasing its duration of action.

The trifluoromethyl group exerts a powerful influence on the electronic nature of the molecule. It is a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups and modify interactions with biological targets. This electronic effect can be crucial for optimizing the binding affinity of a drug to its receptor.

From a steric perspective, the trifluoromethyl group is bulkier than a hydrogen or fluorine atom and is often considered a bioisostere for a chlorine atom or an ethyl group. Its specific size and shape can be exploited to improve how a drug fits into the binding pocket of a target protein, thereby enhancing its potency and selectivity. This fine-tuning of steric and electronic properties is essential for designing drugs with high efficacy and minimal off-target effects.

Anticancer Activity Research of Derivatives

The trifluoromethylaniline skeleton is a common feature in many compounds investigated for their anticancer properties. Research into the cytotoxic effects of these derivatives often involves screening them against various cancer cell lines to identify potential therapeutic candidates.

While direct cytotoxicity data for derivatives of this compound are not widely published, extensive research has been conducted on derivatives of its close isomers, demonstrating the potential of this chemical class. For example, calixarene (B151959) derivatives functionalized with 3-(trifluoromethyl)aniline (B124266) have shown antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

In other studies, thiourea (B124793) derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have demonstrated significant cytotoxicity against a panel of cancer cells, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines. Certain derivatives in these studies exhibited higher potency than the established chemotherapy drug cisplatin (B142131) against specific cell lines. These findings underscore the value of the trifluoromethylaniline scaffold in designing novel anticancer agents, even if the research has predominantly focused on isomers other than this compound.

| Derivative Class (Based on Isomer) | Cancer Cell Lines Tested | Observed Activity |

|---|---|---|

| Calixarene derivatives of 3-(trifluoromethyl)aniline | HeLa, MCF-7 | Antiproliferative Activity |

| Thiourea derivatives of 3-(trifluoromethyl)phenyl | SW480, SW620, PC3, K-562 | High Cytotoxicity, some more potent than cisplatin |

Investigation of Enzyme Inhibition Properties Relevant to Disease Progression

Derivatives of this compound have been a focus of research for their potential as enzyme inhibitors, particularly in pathways related to cancer. The trifluoromethyl group is a key feature, often enhancing the molecule's ability to interact with biological targets. This can lead to increased efficacy and specificity of potential drug candidates.

For instance, this compound is a crucial intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that can become overactive in certain cancers, such as chronic myelogenous leukemia (CML), and inhibiting them is a key therapeutic strategy. The structure of nilotinib, which incorporates the this compound moiety, is designed to specifically target and block the activity of the Bcr-Abl tyrosine kinase, which is central to the development of CML.

Furthermore, research has explored the potential of derivatives of this compound to inhibit other enzymes involved in cancer progression. While specific mechanisms are still under investigation, it's believed that the trifluoromethyl group enhances the molecule's interaction with the active sites of these enzymes, potentially leading to apoptosis (programmed cell death) in cancer cells. Studies have shown that some derivatives exhibit moderate inhibitory activity against various enzymes implicated in cancer.

Structure-Activity Relationship (SAR) Studies for Potency (e.g., Anti-leukemic Activity)

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. In the context of this compound derivatives, SAR studies have been instrumental in understanding how modifications to the molecule's structure affect its anti-leukemic activity.

One key area of focus has been the substitution patterns on the phenyl ring. For example, variations in the substituent at the meta position have been shown to alter the inhibitory potency against specific mutations in the BCR-ABL gene, such as the T315I mutation, which confers resistance to some tyrosine kinase inhibitors.

The trifluoromethyl group itself is a critical component for biological activity. Its electron-withdrawing nature and lipophilicity can significantly influence how the molecule binds to its target protein. SAR studies have shown that the presence of the trifluoromethyl group often enhances binding affinity to target kinases. For instance, in the development of GZD856, a Bcr-AblT315I inhibitor, the trifluoromethyl group on the this compound core was found to be integral for its high binding affinity.

Researchers have also investigated the impact of other functional groups attached to the aniline. For example, adding a piperazine (B1678402) moiety can improve a compound's solubility and bioavailability, which are critical properties for a drug to be effective in the body.

The following table summarizes key findings from SAR studies on this compound derivatives:

| Study Focus | Cell Line/Target | Key Finding |

| Cytotoxicity | K-562 (Leukemia) | Significant anti-leukemic activity observed. |

| Enzyme Inhibition | Various Enzymes | Moderate inhibition, indicating potential for further drug development. |

| Structure-Activity | BCR-ABL T315I | Substituent effects on the phenyl ring significantly impact potency. |

Antimicrobial Activity of Specific Derivatives (e.g., Salicylanilide-Based Peptidomimetics)

Derivatives of this compound have also shown promise as antimicrobial agents. Specifically, salicylanilide-based peptidomimetics incorporating the 4-(trifluoromethyl)anilide moiety have demonstrated significant activity against a range of bacteria. mdpi.comdntb.gov.ua

In one study, a series of salicylanilide-based peptidomimetics were synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.comdntb.gov.ua Several of these compounds exhibited potent antimicrobial activity. For instance, six diamides showed high antistaphylococcal activity with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM. mdpi.comdntb.gov.uaresearchgate.net Three of these diamides were also active against Enterococcus faecalis with MICs between 4.66 and 35.8 μM. mdpi.comdntb.gov.uaresearchgate.net

The structure of these derivatives plays a crucial role in their antimicrobial efficacy. It was observed that the linker connecting the salicylanilide (B1680751) and the 4-(trifluoromethyl)anilide core needs to be substituted with a bulky and lipophilic group, such as an isopropyl, isobutyl, or thiabutyl chain, for high activity. mdpi.comdntb.gov.uaresearchgate.net

The following table presents the antimicrobial activity of selected salicylanilide-based peptidomimetics derived from this compound:

| Compound | Bacterial Strain | MIC (μM) |

| Diamide derivative | Staphylococcus aureus | 0.070 - 8.95 |

| Diamide derivative | Enterococcus faecalis | 4.66 - 35.8 |

| Compound 3f | Mycobacterium tuberculosis | 18.7 |

| Compound 3e | Mycobacterium smegmatis | 35.8 |

Agrochemical Science and Crop Protection

Utilization in the Formulation of Herbicides and Pesticides

This compound is a valuable building block in the synthesis of various agrochemicals, including herbicides and pesticides. chemimpex.com Its unique chemical properties, conferred by the trifluoromethyl group, contribute to the efficacy of these crop protection agents. chemimpex.com The trifluoromethyl group can enhance the biological activity of a molecule, making it a desirable feature in the design of new and effective agrochemicals. chemimpex.com

The synthesis of these agrochemicals often involves the reaction of this compound with other chemical intermediates to create a final product with the desired herbicidal or pesticidal properties. chemimpex.com For example, it can be a precursor in the production of high-efficiency fluorine-containing pesticides. fscichem.com

Influence on Efficacy and Environmental Persistence Profiles of Agrochemical Agents

The inclusion of the this compound moiety in agrochemical agents can significantly influence their efficacy and environmental persistence. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its uptake by target pests and weeds, thereby increasing its efficacy. chemimpex.com

Furthermore, the strong carbon-fluorine bond in the trifluoromethyl group can contribute to the metabolic stability of the agrochemical. chemimpex.com This increased stability can lead to a longer period of activity in the field, providing more sustained pest or weed control. However, this can also raise concerns about the environmental persistence of these compounds. A longer persistence means the chemical remains in the environment for a longer time, which could have unintended consequences for non-target organisms and ecosystems.

Therefore, the design of agrochemicals based on this compound requires a careful balance between achieving high efficacy and ensuring an acceptable environmental profile. Researchers in this field are continuously working to develop new molecules that are both effective and have a reduced environmental impact.

Material Science and Polymer Applications

This compound and its derivatives are also utilized in the field of material science, particularly in the development of high-performance polymers. chemimpex.com The incorporation of the trifluoromethyl group into polymer structures can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical properties. chemimpex.comtuodaindus.com

These fluorinated polymers can be used in a variety of applications where durability and resistance to harsh environments are critical. chemimpex.com For example, they can be used in the production of specialty coatings, high-performance plastics, and other advanced materials. chemimpex.com The unique electronic properties of the trifluoromethyl group also make these compounds of interest in the development of electronic materials, such as organic semiconductors and photoresist materials. tuodaindus.com

Additionally, derivatives of this compound are used in the synthesis of specialty dyes and pigments. chemimpex.comfscichem.com The trifluoromethyl group can enhance the stability and color properties of these materials, making them suitable for applications requiring high performance and longevity. fscichem.com

Integration into Polymer Formulations for Enhanced Thermal Stability and Chemical Resistance

The incorporation of fluorinated compounds like this compound and its isomers into polymer backbones is a key strategy for developing materials with superior performance characteristics. The presence of the trifluoromethyl (-CF₃) group, in particular, imparts significant enhancements to both thermal stability and chemical resistance. chemimpex.comnih.gov Aromatic polyamides (aramids) synthesized from diamine monomers containing trifluoromethyl groups exhibit excellent thermal properties. nih.gov For instance, soluble and transparent wholly aromatic polyamides derived from an unsymmetrical diamine monomer, 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, have shown high glass transition temperatures (Tg) exceeding 300 °C and thermal stability over 400 °C. nih.gov

| Property | Enhancement due to -CF₃ Integration | Rationale |

| Thermal Stability | Increased glass transition temperatures (Tg > 300 °C) and decomposition temperatures (> 400 °C). nih.gov | High bond energy of C-F bonds resists thermal degradation. |

| Chemical Resistance | Improved inertness to organic solvents, acids, and bases. | The low polarizability and high electronegativity of fluorine atoms create a non-reactive surface. |

| Solubility | Enhanced solubility in organic solvents. nih.gov | The unsymmetrical and bulky nature of the -CF₃ group can disrupt polymer chain packing, improving solubility. |

| Optical Transparency | High optical transparency and low refractive indices. nih.gov | The presence of low polarizable trifluoromethyl groups contributes to these optical properties. |

Development of High-Performance Polymers and Specialty Coatings

The advantageous properties imparted by the trifluoromethyl group make this compound and its derivatives highly sought-after components in the formulation of high-performance polymers and specialty coatings. chemimpex.com These materials are essential in sectors where durability and reliability are paramount. The integration of such fluorinated anilines into polymer structures is a recognized method for creating advanced materials. chemimpex.com

Specialty coatings formulated with these fluorinated polymers exhibit low surface energy, resulting in hydrophobic and oleophobic surfaces. This is beneficial for creating anti-fouling, anti-graffiti, and self-cleaning coatings. The inherent thermal and chemical stability also ensures the longevity and protective capability of these coatings in harsh environments. chemimpex.com Polyamides containing trifluoromethyl groups, for example, have been developed that are not only thermally stable but also highly transparent, making them suitable for applications like flexible display substrates. nih.gov

Synthesis of Semiconducting Organometallic Complexes for Organic Light-Emitting Diodes (OLEDs)

Derivatives of trifluoromethyl-substituted anilines are instrumental in the synthesis of advanced materials for organic electronics, particularly as building blocks for organometallic complexes used in Organic Light-Emitting Diodes (OLEDs). ossila.comuniss.it These complexes, often based on iridium(III), are used as phosphorescent emitters in the emissive layer of OLED devices. ossila.comresearchgate.net The strategic incorporation of the trifluoromethyl group allows for precise tuning of the electronic and photophysical properties of these materials. rsc.orgrsc.org For example, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a key building block for creating blue phosphorescent emitters. ossila.com

Impact of the Trifluoromethyl Group on HOMO-LUMO Energy Gap and Photoluminescent Emission (e.g., Blue Shift)

The trifluoromethyl group is a strong electron-withdrawing group, and its inclusion in the ligand structure of an organometallic complex has a profound impact on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comrsc.org

| Feature | Effect of Trifluoromethyl (-CF₃) Group | Outcome in OLED Emitters |

| Electron-Withdrawing Nature | Strong inductive effect. ossila.comrsc.org | Modulates electron density within the organometallic complex. |

| HOMO Energy Level | Stabilized (lowered). rsc.orgpsu.edu | Increases ionization potential, can improve charge injection/transport. |

| LUMO Energy Level | Stabilized (lowered). rsc.orgpsu.edu | Affects electron affinity and stability of the emitter. |

| HOMO-LUMO Energy Gap | Generally increased. ossila.com | Leads to a "blue shift" in emission wavelength. |

| Photoluminescent Emission | Shifted towards higher energy (blue region). ossila.comchinesechemsoc.org | Enables the creation of blue and deep-blue phosphorescent emitters. |

Use as Building Blocks for Adjusting Light-Emitting Colors in Active Layer Emitters

The ability to systematically modify the structure of ligands with functional groups like -CF₃ makes trifluoromethyl anilines versatile building blocks for color tuning in OLEDs. psu.edu By strategically placing these groups on the ligands of an iridium complex, researchers can fine-tune the emission wavelength across the visible spectrum. psu.edu

Advanced Analytical Methodologies

Role as a Reagent in Detection and Quantification Protocols of Other Substances

Beyond materials science, this compound and its derivatives serve as critical reagents in the field of analytical chemistry. chemimpex.com They are particularly valuable in protocols for the detection and quantification of other chemical substances, including impurities in pharmaceutical products.

A notable application is in the monitoring of genotoxic impurities in active pharmaceutical ingredients (APIs). For example, a derivative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline, is a starting material for the leukemia drug Nilotinib. researchgate.net Analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to detect and quantify trace levels of this aniline derivative as a potential impurity in the final drug product. researchgate.net The sensitivity of these methods allows for detection at the parts-per-million (ppm) level, ensuring the safety and purity of the pharmaceutical. researchgate.net The unique mass and fragmentation pattern of the trifluoromethyl-containing aniline makes it readily identifiable and quantifiable in complex mixtures.

Catalytic Applications in Diverse Organic Reactions

While this compound is primarily known as a synthetic intermediate, it and its derivatives are also subjects of research in the development of catalytic systems for organic reactions. alfa-chemical.com The inherent chemical properties endowed by the aniline and trifluoromethyl groups make it a valuable scaffold for designing ligands and catalysts.

Derivatives of this compound are employed in sophisticated catalytic processes, particularly in cross-coupling reactions that are fundamental to modern organic synthesis. For instance, N-Benzyl-m-methyl-o-(trifluoromethyl)aniline, a derivative, has been successfully used as a substrate in palladium-catalyzed C-H olefination reactions. acs.org This type of reaction, which forms a carbon-carbon bond by functionalizing a typically inert C-H bond, is a powerful tool for efficiently building complex molecules from simpler precursors. The catalytic system, employing a Pd/S,O-ligand, demonstrated compatibility with the electron-withdrawing nature of the trifluoromethyl group, achieving the desired para-olefinated product. acs.org

Furthermore, the compound is utilized as a building block in the creation of more complex molecules that may themselves have catalytic properties or are used in catalytic reaction development. Its participation in palladium-catalyzed reactions is essential for forging carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The reactivity of the aniline moiety, modulated by the electronic effects of the adjacent methyl and trifluoromethyl groups, allows for its use in various coupling chemistries, contributing to the synthesis of complex molecular architectures.

Table 1: Catalytic Reaction Involving a this compound Derivative

| Reaction Type | Substrate | Catalyst System | Product Type | Finding | Reference |

|---|---|---|---|---|---|

| C-H Olefination | N-Benzyl-m-methyl-o-(trifluoromethyl)aniline | Pd(OAc)₂ / S,O-Ligand | para-Olefinated Aniline | The system is effective for the direct C-H olefination of anilines bearing electron-withdrawing groups. | acs.org |

Studies on the Structure and Reactivity of Organofluorine Compounds

This compound serves as an important model compound for investigating the structure and reactivity of organofluorine compounds. alfa-chemical.com The presence of both a methyl group (electron-donating) and a trifluoromethyl group (strongly electron-withdrawing) on the same aromatic ring creates a unique electronic environment that is of great interest for fundamental chemical studies. smolecule.comscispace.com

Research in this area focuses on understanding how the potent inductive effect of the -CF₃ group influences the reactivity of the entire molecule. researchgate.net This includes its impact on the basicity of the aniline nitrogen, the electron density of the aromatic ring, and its susceptibility to electrophilic or nucleophilic attack. scispace.com The trifluoromethyl group is known to enhance the reactivity of anilines in certain reactions compared to their non-fluorinated counterparts, making it a valuable subject for comparative studies in organofluorine chemistry. smolecule.com

Quantum chemical studies on similar molecules, like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, utilize methods such as Density Functional Theory (DFT) to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution. researchgate.net These computational investigations provide deep insights into the molecule's electronic structure and help rationalize its observed reactivity. researchgate.net By studying a well-defined molecule like this compound, researchers can extrapolate findings to better understand and predict the behavior of more complex organofluorine systems. alfa-chemical.com

Table 2: Influence of Substituents on Aniline Ring Reactivity

| Substituent Group | Electronic Effect | Influence on Reactivity |

|---|---|---|

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing (-I) | Decreases electron density on the aromatic ring, deactivates it towards electrophilic substitution, increases acidity of N-H protons. |

| Methyl (-CH₃) | Weak electron-donating (+I, hyperconjugation) | Increases electron density on the aromatic ring, activates it towards electrophilic substitution. |

Fundamental Research in Fluorinated Organic Chemistry

Fundamental research into compounds like this compound is crucial for advancing the broader field of organofluorine chemistry. This research provides the foundational knowledge needed to design next-generation materials and develop more efficient synthetic methodologies.

Significance in Understanding Properties and Potential Applications in Advanced Fields (e.g., Electronics, Energy Storage)

The unique properties conferred by fluorine atoms are highly sought after in advanced materials science, including for applications in electronics and energy storage. numberanalytics.comnumberanalytics.com Fluorinated materials are known for their exceptional thermal and electrochemical stability, which are critical for the performance and safety of devices like lithium-ion batteries. academie-sciences.frolimpskrzyszow.pl

Incorporating fluorine can improve the energy density, safety, and cycling stability of rechargeable batteries. olimpskrzyszow.pl For example, fluorinated compounds are used in electrolytes, binders, and as protective coatings on electrodes. numberanalytics.comacademie-sciences.fracs.org The high electronegativity of fluorine leads to strong carbon-fluorine bonds and imparts a high oxidation stability, which is crucial for components operating at high voltages. numberanalytics.comolimpskrzyszow.pl

While this compound itself may not be a direct component in a battery, fundamental studies on its properties—such as its electrochemical stability, electron affinity, and the robust nature of its C-F bonds—provide invaluable data. This knowledge helps materials scientists understand how fluorinated moieties behave at a molecular level, enabling the rational design of new, high-performance fluorinated materials for energy storage systems and specialized electronics. eszoneo.com

Addressing Challenges in the Introduction of Trifluoromethyl Groups into Complex Substrates

One of the most significant hurdles in organofluorine chemistry is the development of safe, efficient, and cost-effective methods for introducing trifluoromethyl groups into organic molecules. zju.edu.cn The synthesis of trifluoromethyl-containing compounds often requires specialized, expensive reagents and can be difficult to perform on complex molecules, especially in the late stages of a synthetic sequence. nih.govmdpi.com

Research into the synthesis of specific molecules like this compound directly addresses these challenges. The development of various synthetic routes to this compound, such as the catalytic hydrogenation of 4-nitro-2-trifluoromethyl toluene (B28343) or methods starting from other halogenated precursors, provides practical solutions and case studies for industrial-scale trifluoromethylation. google.comchemicalbook.com These methodologies are continuously refined to improve yield, reduce cost, and enhance safety. google.com

Moreover, the broader research into trifluoromethylation has led to the discovery of novel reagents and catalytic systems. nih.govresearchgate.netresearchgate.net This includes transition-metal-catalyzed cross-coupling reactions and radical-based methods that offer milder conditions and greater functional group tolerance. mdpi.comnih.gov Each successful synthesis of a target like this compound contributes to a growing toolbox of reliable methods, making the unique benefits of the trifluoromethyl group more accessible for applications in medicine, agriculture, and materials science. nih.govresearchgate.net

Computational and Spectroscopic Characterization in Advanced Research

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the structural, electronic, and vibrational properties of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed characterization of compounds, complementing and guiding experimental research. For 3-Methyl-4-(trifluoromethyl)aniline, these theoretical studies are crucial for understanding its molecular architecture and reactivity.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to investigate the electronic structure and properties of this compound by approximating the complex many-electron problem to one concerning the electron density. This approach facilitates a detailed examination of the molecule's geometry, vibrational modes, and electronic behavior. While comprehensive DFT studies specifically focused on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from research on structurally analogous compounds, such as halogenated trifluoromethylanilines. researchgate.netsemanticscholar.org

Optimization of Molecular Structures and Conformational Analysis

The foundational step in any DFT analysis is the optimization of the molecule's geometric structure. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The optimization process would account for the interactions between the aniline (B41778) ring, the electron-withdrawing trifluoromethyl (-CF3) group, the methyl (-CH3) group, and the amino (-NH2) group. The planarity of the benzene (B151609) ring and the orientation of the substituent groups are critical aspects of this analysis. The results of such calculations provide a precise and detailed molecular structure, which is essential for all subsequent computational and spectroscopic predictions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, as specific published data for this exact molecule is not available. The values are based on general parameters for similar aromatic compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (ring) | ~1.39 - 1.40 | C-C-C (ring) | ~118 - 121 |

| C-N | ~1.40 | C-C-N | ~119 - 121 |

| C-CH3 | ~1.51 | H-C-H (methyl) | ~109.5 |

| C-CF3 | ~1.49 | C-C-CF3 | ~120 |

Prediction and Assignment of Vibrational Spectra (FT-IR, FT-Raman)

DFT calculations are a powerful tool for predicting the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net

For this compound, key vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region. researchgate.net

C-H stretching modes of the aromatic ring and the methyl group.

C-C stretching vibrations within the aromatic ring.

C-F stretching modes of the trifluoromethyl group, which are usually strong and found in the 1100-1300 cm⁻¹ region.

Various bending and torsional modes that provide a "fingerprint" for the molecule.

Comparing the theoretically predicted spectrum with experimentally recorded spectra allows for a detailed and accurate assignment of the observed vibrational bands to specific atomic motions. semanticscholar.org

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound Note: This table is for illustrative purposes. Specific experimental and calculated frequencies for this molecule are not available in the cited literature.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3450 | NH₂ Asymmetric Stretch |

| ~3360 | NH₂ Symmetric Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Methyl C-H Stretch |

| ~1620 | NH₂ Scissoring |

| ~1580 | Aromatic C=C Stretch |

| ~1320 | C-F Symmetric Stretch |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. thaiscience.info

The analysis of HOMO and LUMO for this compound would reveal the distribution of electron density. The HOMO typically indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO shows the regions most likely to accept electrons (electrophilic sites). The electron-donating amino and methyl groups and the electron-withdrawing trifluoromethyl group would significantly influence the energy levels and spatial distribution of these orbitals.

Table 3: Frontier Molecular Orbital Properties (Illustrative) Note: The values in this table are hypothetical examples based on general principles, as specific calculated data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. The MEP is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group due to their high electronegativity.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the methyl group.

Green regions denote areas of neutral potential.

The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and its relationship to chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule in terms of a localized Lewis structure. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals).

For this compound, NBO analysis can quantify the stability of the molecule arising from these electronic interactions. For instance, it can reveal the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, a key feature of aniline systems. It also elucidates the hyperconjugative interactions involving the methyl and trifluoromethyl groups with the benzene ring. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, providing a quantitative measure of their significance. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical Investigations of Electronic and Optical Properties

Computational chemistry, particularly through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides profound insights into the electronic structure and optical behavior of molecules like this compound. Theoretical studies on closely related substituted anilines reveal how substituents influence the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for determining electronic transitions and reactivity. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic analysis provides experimental data that complements computational findings, offering a comprehensive picture of the molecular structure and electronic environment of this compound.

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping its carbon and hydrogen framework and directly probing the fluorine atoms.

In the ¹H NMR spectrum, the aromatic region displays distinct signals for the three non-equivalent protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which decreases the electron density of the aromatic ring. This reduction in electron density leads to a "deshielding" effect, causing the protons on the ring to experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). lumenlearning.comlibretexts.org Conversely, the amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which increases electron density and causes a shielding effect (upfield shift) on nearby protons, particularly at the ortho and para positions.

In ¹³C NMR, the deshielding effect of the -CF₃ group is also prominent. The carbon atom directly attached to the trifluoromethyl group (C4) exhibits a significantly downfield chemical shift. Furthermore, due to spin-spin coupling between the carbon and the three fluorine atoms, the signal for this carbon atom appears as a characteristic quartet.

| Nucleus | Signal | Predicted Chemical Shift (ppm) | Key Influences |

|---|---|---|---|

| ¹H | Aromatic C-H | ~6.5 - 7.5 | Combined shielding from -NH₂/-CH₃ and deshielding from -CF₃ |

| ¹H | -NH₂ | Broad signal, ~3.5 - 4.5 | Amine protons |

| ¹H | -CH₃ | ~2.0 - 2.5 | Methyl protons |

| ¹³C | Aromatic C-CF₃ | ~125 - 135 (quartet) | Strong deshielding and C-F coupling from -CF₃ group |

| ¹³C | Aromatic C-N | ~140 - 150 | Influence of the amine group |

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorinated compounds. For this compound, the spectrum is expected to show a single, sharp signal. nih.gov This is because the three fluorine atoms within the -CF₃ group are chemically equivalent. The chemical shift of this signal typically appears in the region of -60 to -65 ppm, which is characteristic for an aromatic trifluoromethyl group. mdpi.comrsc.org This technique provides direct and unambiguous confirmation of the presence and electronic environment of the trifluoromethyl moiety.

FT-IR spectroscopy identifies the functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The most definitive vibrations for this molecule are the C-F stretching modes associated with the trifluoromethyl group. These are typically very strong and sharp absorptions found in the 1100-1350 cm⁻¹ range, confirming the presence of the -CF₃ group. nih.govmdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic Ring) | 1500 - 1600 | Medium-Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Strong |

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring. The aniline chromophore is significantly affected by the attached substituents. The electron-donating -NH₂ and -CH₃ groups cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, while the strongly electron-withdrawing -CF₃ group can induce a hypsochromic (blue) shift. The resulting spectrum reflects the net effect of these competing influences on the electronic structure and the energy of the π-conjugated system. researchgate.net TD-DFT calculations are often used to predict and assign the specific electronic transitions observed in the UV-Vis spectrum, correlating them with shifts in electron density between different molecular orbitals. nih.gov

Future Research Directions and Emerging Trends

Development of Next-Generation Synthetic Routes with Enhanced Atom Economy and Selectivity

The pursuit of more efficient and sustainable methods for synthesizing 3-Methyl-4-(trifluoromethyl)aniline and its derivatives is a key focus of current research. Traditional synthetic routes are being re-evaluated to improve atom economy, which maximizes the incorporation of starting materials into the final product, thereby reducing waste. rsc.org

Researchers are exploring novel catalytic systems, including the use of transition metals, to achieve higher selectivity and yields. researchgate.net For instance, gold-catalyzed hydroamination reactions are being investigated for the synthesis of related compounds with full atom economy. acs.org Additionally, solvent-free reaction conditions are being developed to minimize environmental impact and production costs. google.com The development of one-pot synthesis processes, where multiple reaction steps are carried out in a single reactor, further contributes to these green chemistry goals. google.comgoogle.com

Exploration of Undiscovered Biological Activities and Novel Therapeutic Modalities for Derivatives

Derivatives of this compound are showing significant promise in the field of medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. mdpi.com This has spurred research into new therapeutic applications.

Recent studies have highlighted the potential of these derivatives as anticancer agents, with some compounds demonstrating cytotoxic properties against various cancer cell lines. Furthermore, research is ongoing to explore their efficacy as antimicrobial and antibiofilm agents. mdpi.com The unique electronic properties conferred by the trifluoromethyl group are believed to play a crucial role in the biological activity of these compounds, influencing their interactions with biological targets. researchgate.net

Expansion of Advanced Materials Science Applications Beyond Current Industrial Scope

The distinct properties of this compound make it a valuable component in the development of advanced materials. Its incorporation into polymer formulations can enhance thermal stability and chemical resistance, leading to the creation of durable materials for industrial applications. chemimpex.com

Future research is expected to expand its use in areas such as organic semiconductor technologies, where the electron-withdrawing nature of the trifluoromethyl group can be harnessed to create novel electronic materials. solubilityofthings.com The development of new functional dyes and high-performance polymers based on this compound is also an active area of investigation. chemimpex.com

Deeper Elucidation of Structure-Property-Activity Relationships through Integrated Experimental and Computational Approaches

To accelerate the discovery of new applications, researchers are increasingly relying on a combination of experimental and computational methods to understand the structure-property-activity relationships (SPAR) of this compound derivatives. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the electronic properties and reactivity of these molecules, guiding the synthesis of new compounds with desired characteristics. researchgate.net

These computational studies, when integrated with experimental data from techniques like X-ray crystallography and various spectroscopic methods, provide a comprehensive understanding of how molecular structure influences biological activity and material properties. researchgate.net This integrated approach is crucial for the rational design of new drugs and materials.

Environmental Fate, Degradation Pathways, and Ecotoxicological Studies of Trifluoromethylated Anilines

As the use of trifluoromethylated anilines increases, so does the importance of understanding their environmental impact. Research in this area focuses on the environmental fate, degradation pathways, and ecotoxicity of these compounds. solubilityofthings.comresearchgate.net

Studies are investigating the persistence of related compounds in the environment, their potential for bioaccumulation, and their toxicity to various organisms. researchgate.neteuropa.eueuropa.eu Understanding these factors is essential for developing strategies to mitigate any potential environmental risks associated with the production and use of these chemicals. The development of biodegradable derivatives is a key goal of this research. royalsocietypublishing.org

Implementation of Comprehensive Green Chemistry Principles in the Synthesis and Application of Trifluoromethylated Anilines

The principles of green chemistry are becoming increasingly integral to the entire lifecycle of chemical products, from synthesis to application and disposal. royalsocietypublishing.org For trifluoromethylated anilines, this means a concerted effort to develop synthetic methods that are not only efficient but also environmentally benign. semanticscholar.org

This includes the use of renewable resources, safer solvents, and catalytic processes that minimize waste and energy consumption. royalsocietypublishing.orgsemanticscholar.org The development of photocatalytic and metal-free reaction conditions represents a significant step towards greener synthesis. researchgate.netacs.org By adhering to these principles, the chemical industry can ensure the sustainable development and use of valuable compounds like this compound.

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-4-(trifluoromethyl)aniline, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or catalytic coupling. For example, substituting a nitro or halogen group on the aromatic ring with a methylamine group under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C) is common . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd catalysts for cross-coupling). Purity can be enhanced via column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects; the trifluoromethyl group deshields adjacent protons, while the methyl group appears as a singlet near δ 2.3 ppm .

- FTIR : Confirm NH₂ stretches (~3400 cm⁻¹) and CF₃ asymmetric vibrations (~1170 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.1) and fragmentation patterns .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The electron-withdrawing CF₃ group enhances thermal stability but increases susceptibility to hydrolysis under strongly acidic/basic conditions. Stability assays (e.g., HPLC monitoring at 25–60°C) show decomposition above pH 10, forming trifluoroacetic acid derivatives. Store the compound in anhydrous, inert atmospheres at 4°C for long-term stability .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the methyl group directs electrophiles to the para position relative to CF₃, while the NH₂ group activates the ring at ortho/para sites. Solvent effects (e.g., PCM models for DMF) refine predictions .

Q. What strategies resolve contradictory data on reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Systematic Replication : Vary catalysts (e.g., Pd(OAc)₂ vs. Pd/C), solvents (polar aprotic vs. ethers), and stoichiometry .

- Analytical Cross-Validation : Use GC-MS or LC-HRMS to detect trace impurities (e.g., dehalogenated byproducts) that may skew yield calculations .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and optimize reaction quenching times .

Q. How does steric hindrance from the methyl and trifluoromethyl groups affect catalytic coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Steric bulk at the 3- and 4-positions slows transmetallation in cross-couplings. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and elevate temperatures (80–100°C) to overcome kinetic barriers. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps .

Q. What role does this compound play in designing photoactive materials?

- Methodological Answer : The CF₃ group enhances electron deficiency, enabling charge-transfer complexes with electron-rich partners (e.g., pyrene). UV-Vis and cyclic voltammetry measure HOMO-LUMO gaps (~3.2 eV), while time-resolved fluorescence assesses exciton lifetimes for photovoltaic applications .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate and reconcile data?

- Methodological Answer :

- Purity Assessment : Compare DSC curves from multiple sources; impurities lower melting points .

- Polymorphism Screening : Use X-ray crystallography to identify crystalline forms. For example, a metastable polymorph may melt 5–10°C lower than the stable form .

Q. Conflicting biological activity data in structure-activity relationship (SAR) studies: How to address?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT vs. apoptosis assays) to rule out false positives .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.